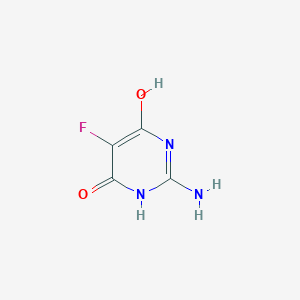

2-Amino-5-fluoropyrimidine-4,6-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-fluoro-4-hydroxy-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4FN3O2/c5-1-2(9)7-4(6)8-3(1)10/h(H4,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCKBZBJTAFWAEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(NC1=O)N)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70283707 | |

| Record name | 2-Amino-5-fluoropyrimidine-4,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70283707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669-96-5 | |

| Record name | 669-96-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33031 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-5-fluoropyrimidine-4,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70283707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations

Prototropic Tautomerism in 2-Amino-5-fluoropyrimidine-4,6-diol and Related Pyrimidinediones

Prototropic tautomerism, the migration of a proton between two or more sites within a molecule, is a fundamental characteristic of this compound. This phenomenon significantly influences the compound's structure, stability, and reactivity. The presence of amino and hydroxyl substituents on the pyrimidine (B1678525) ring gives rise to complex tautomeric equilibria, primarily involving keto-enol and lactam-lactim forms.

Keto-Enol and Lactam-Lactim Tautomeric Equilibria in Solution and Solid State

The 4,6-dihydroxy substituents of this compound can exist in either the enol (dihydroxy) or keto (dione) form. This keto-enol tautomerism is a common feature of hydroxypyrimidines. Similarly, the presence of the amino group at the 2-position and the ring nitrogen atoms allows for lactam-lactim tautomerism. In the lactam form, the pyrimidine ring exhibits amide-like character with carbonyl groups at the 4 and 6 positions, while the lactim form possesses a di-imine structure with hydroxyl groups.

In the solid state, studies on analogous compounds like 4,6-dihydroxypyrimidine have shown a preference for the lactam-lactim and dilactam forms. acs.org X-ray crystallographic analyses of 2-amino-5,6-dimethylpyrimidin-4-one revealed the presence of different tautomers in the solid state depending on the crystallization conditions, highlighting the subtle energetic balance between these forms. nih.gov For this compound, it is highly probable that the diketo (lactam) form is the most stable tautomer in the solid state, stabilized by intermolecular hydrogen bonding.

In solution, the equilibrium between tautomers is highly dependent on the solvent's polarity and hydrogen-bonding capabilities. While spectroscopic data for this compound is not extensively reported, studies on similar 4,6-dihydroxypyrimidines in organic solvents suggest a predominance of the keto-amino tautomer. acs.org The equilibrium can be represented as follows:

| Tautomeric Form | Key Structural Features | Predicted Relative Stability |

| Diketo-amino | Two C=O groups at positions 4 and 6; amino group at position 2. | Most stable in the solid state and in many solvents. |

| Enol-keto-amino | One C=O group and one C-OH group; amino group at position 2. | May exist in equilibrium in certain solvents. |

| Dienol-amino | Two C-OH groups at positions 4 and 6; amino group at position 2. | Generally less stable than the keto forms. |

| Keto-imino | One C=O group and an imino group at position 2. | Generally less stable than the amino forms. |

Analysis of Zwitterionic Forms and Protonation Behavior

The presence of both acidic (hydroxyl) and basic (amino and ring nitrogen) centers in this compound allows for the formation of zwitterionic species through intramolecular proton transfer. A zwitterion is a molecule that contains an equal number of positively and negatively charged functional groups. In the case of this pyrimidine derivative, a proton can transfer from a hydroxyl group to the amino group or a ring nitrogen, creating a dipolar ion.

The formation and stability of zwitterionic forms are significantly influenced by the medium. In aqueous solutions, zwitterions can be stabilized by hydration. The protonation behavior of this compound is complex, with multiple potential sites for protonation. The basicity of the ring nitrogens and the exocyclic amino group will determine the site of protonation in acidic media. Spectroscopic studies on related 4,6-dihydroxypyrimidine derivatives have been conducted to determine their basicity constants and to understand the influence of substituents on the protonation site. acs.org It is anticipated that the ring nitrogens are the most likely sites of initial protonation.

Conformational Dynamics and Their Influence on Tautomeric Preferences

The preferred conformation will seek to minimize steric interactions and maximize stabilizing electronic effects. For instance, the orientation of the amino group can be influenced by hydrogen bonding interactions with adjacent groups. The interplay between the electronic effects of the fluorine atom and the amino and hydroxyl groups will also play a role in determining the most stable conformation. This preferred conformation, in turn, can influence the tautomeric equilibrium by favoring the geometry that is most stable for a particular tautomer. For example, a conformation that allows for strong intramolecular hydrogen bonding in one tautomeric form may shift the equilibrium in its favor.

Nucleophilic Aromatic Substitution (SNAr) Reactions on Halogenated Pyrimidine Precursors

The synthesis of this compound often proceeds through the nucleophilic aromatic substitution (SNAr) on a polyhalogenated pyrimidine precursor. The electron-deficient nature of the pyrimidine ring, further activated by the presence of halogen atoms, makes it susceptible to attack by nucleophiles.

Regioselectivity and Competing Reaction Pathways

The regioselectivity of SNAr reactions on polysubstituted pyrimidines is a critical aspect of their synthesis. In a precursor such as 2,4,6-trichloro-5-fluoropyrimidine, the positions of nucleophilic attack are not equivalent. The two ring nitrogen atoms activate the C2, C4, and C6 positions towards nucleophilic attack. The regioselectivity is governed by a combination of electronic and steric factors.

Generally, the C4 and C6 positions are more activated towards nucleophilic attack than the C2 position. However, the presence of a substituent at C5 can influence this selectivity. In the case of 2,4-dichloro-5-substituted pyrimidines, an electron-withdrawing group at C5 typically directs substitution to the C4 position. nih.govresearchgate.net The fluorine atom at C5 in the precursor to our target molecule is electron-withdrawing and will influence the regioselectivity of the substitution reactions.

Competing reaction pathways can lead to the formation of isomeric products. For instance, in the reaction of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen nucleophiles, mixtures of products are often formed due to the competing activating effects of the ring nitrogens and the steric influence of the chlorine atom. beilstein-journals.orgnih.gov Careful control of reaction conditions is therefore crucial to achieve the desired regioselectivity.

Impact of Nucleophile Characteristics and Reaction Conditions

The nature of the nucleophile and the reaction conditions (solvent, temperature, and presence of a base) play a significant role in the outcome of the SNAr reaction. Stronger nucleophiles will react more readily. In the synthesis of this compound, the initial nucleophilic attack would likely involve an amine to introduce the 2-amino group, followed by hydrolysis of the remaining halogens to yield the diol.

The choice of solvent can influence the reaction rate and selectivity. Polar aprotic solvents are often used for SNAr reactions as they can solvate the cationic species without strongly solvating the nucleophile. The temperature of the reaction is also a critical parameter; higher temperatures can lead to faster reaction rates but may also result in the formation of undesired byproducts. The use of a base is often necessary to neutralize the HX formed during the substitution.

Below is a hypothetical reaction scheme for the synthesis of this compound from a halogenated precursor, illustrating the influence of reaction conditions on the sequential SNAr reactions.

| Step | Precursor | Nucleophile/Reagent | Conditions | Product |

| 1 | 2,4,6-Trichloro-5-fluoropyrimidine | Ammonia (B1221849) (NH₃) | Controlled temperature, polar aprotic solvent | 2-Amino-4,6-dichloro-5-fluoropyrimidine |

| 2 | 2-Amino-4,6-dichloro-5-fluoropyrimidine | Sodium Hydroxide (NaOH) | Elevated temperature, aqueous medium | This compound |

This stepwise approach, controlling the reaction conditions at each stage, is essential for the regioselective synthesis of the target compound.

Electrophilic Reactions on the Pyrimidine Ring System

The pyrimidine ring is inherently electron-deficient, which generally makes it resistant to electrophilic aromatic substitution. However, the presence of the strongly activating amino (-NH₂) and hydroxyl (-OH) groups at the 2, 4, and 6 positions significantly enhances the electron density of the ring, making it more susceptible to attack by electrophiles. These groups direct incoming electrophiles to the C5 position. Conversely, the fluorine atom at C5 is a deactivating group with a weak ortho-, para-directing effect.

Nitration Processes and Directed Functionalization

Nitration of the 2-amino-4,6-dihydroxypyrimidine scaffold is a well-documented electrophilic substitution that overwhelmingly occurs at the C5 position, which is activated by the flanking hydroxyl groups and the amino group. The reaction is typically carried out with a mixture of concentrated nitric acid and sulfuric acid. Studies on related 2-substituted 4,6-dihydroxypyrimidines show that the reaction can proceed to yield 5,5-dinitro derivatives, indicating the high activation of this position. In some cases, if the C2 substituent is an alkyl group, nitration can also occur on the α-carbon of that side chain.

For this compound, the C5 position is already occupied by a fluorine atom. Consequently, standard electrophilic nitration on an unsubstituted carbon of the ring is not feasible. Instead, the reaction is anticipated to proceed via an ipso-substitution mechanism. nih.govrsc.orgresearchgate.net Ipso-nitration involves the attack of the nitronium ion (NO₂⁺) at the carbon atom already bearing the substituent (in this case, fluorine), leading to the displacement of that substituent. nih.govlibretexts.org Given that halogen atoms can act as leaving groups in such reactions, the expected product would be 2-amino-5-nitropyrimidine-4,6-diol. This process is contingent on the stability of the intermediate carbocation and the ability of fluorine to depart. Difficulties in the nitration of similar pyrimidine systems have been noted, sometimes leading to the formation of unusual open-chain gem-dinitro compounds, suggesting that the pyrimidine ring can be susceptible to cleavage under harsh nitrating conditions. researchgate.net

| Substrate | Reagents | Position of Nitration | Observed Products | Reference |

|---|---|---|---|---|

| 2-Methylpyrimidine-4,6-diol | HNO₃ / H₂SO₄ | C5 and C2-methyl group | 2-(dinitromethylene)-5,5-dinitrodihydropyrimidine-4,6(1H,5H)-dione | researchgate.net |

| 2-Amino-4,6(3H,5H)-pyrimidinedione | Nitrating Mixture | C5 (leading to ring opening) | Diaminomethyleneaminocarbonyldinitromethane | researchgate.net |

| 4-Methylisopropylbenzene (analogy for ipso-substitution) | HNO₃ | Ipso-attack at isopropyl-substituted carbon | 4-Nitromethylbenzene (via elimination of propene) | libretexts.org |

Other Electrophilic Transformations

Beyond nitration, the activated pyrimidine ring of this compound is a candidate for other electrophilic substitutions, such as halogenation. The principles are similar: the amino and hydroxyl groups activate the ring, directing the incoming electrophile.

Halogenation: Reactions with electrophilic halogenating agents like bromine (Br₂) or N-bromosuccinimide (NBS) would be expected to target the activated C5 position. In the case of this compound, this would again necessitate an ipso-substitution to replace the fluorine atom. Research on the related barbituric acid scaffold has explored its reactivity, including reactions that proceed via its conjugate base in addition and annulation reactions. mdpi.com While direct electrophilic halogenation is less common than reactions involving the highly acidic C5 protons of barbituric acid itself, the electronic activation provided by the 2-amino group in the target compound makes electrophilic attack more plausible.

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) could potentially introduce a sulfonic acid (-SO₃H) group. masterorganicchemistry.com As with other electrophiles, this reaction would be directed toward the C5 position, likely proceeding through an ipso-substitution mechanism to yield 2-amino-4,6-diol-pyrimidine-5-sulfonic acid.

Dimerization and Self-Assembly Phenomena

The functional groups on this compound make it an excellent candidate for forming higher-order structures through both covalent and non-covalent interactions.

Covalent Dimerization: Research has shown that 4,6-dihydroxypyrimidine can undergo a spontaneous covalent dimerization. This reaction results in the formation of a C-C bond, creating 2-(4,6-dioxo-5-pyrimidinyl)-4,6-dioxo-1,2,3,5,5-pentahydropyrimidine. This demonstrates the reactivity of the C5 position, which can act as a nucleophile to attack another pyrimidine ring.

Non-Covalent Self-Assembly: The molecule possesses a well-defined arrangement of hydrogen bond donors (the amino group and hydroxyls) and acceptors (the ring nitrogens and hydroxyl oxygens). The 2-amino-pyrimidine portion of the molecule can form self-complementary N-H···N hydrogen bonds, a motif known to drive strong dimerization and self-assembly into tapes or rosettes. This is analogous to the observed self-assembly of 2-aminopyridine derivatives, which form strong associates in solution through similar hydrogen bonding patterns. The presence of the 4,6-diol groups provides additional sites for hydrogen bonding, potentially leading to the formation of extensive two- or three-dimensional networks in the solid state.

| Phenomenon | Interacting Groups | Bond Type | Resulting Structure |

|---|---|---|---|

| Covalent Dimerization | C5 of one ring, C2 of another | Covalent C-C bond | Bipyrimidine derivative |

| Non-Covalent Self-Assembly | 2-Amino group (donor), Ring Nitrogen (acceptor) | Non-covalent H-bond | Dimers, tapes, or rosettes |

| Network Formation | 4,6-Hydroxyl groups (donor/acceptor) | Non-covalent H-bond | Extended 2D or 3D supramolecular networks |

General Reactivity of C-F Bonds in Fluorinated Pyrimidines

The carbon-fluorine bond is the strongest single bond in organic chemistry, making it generally unreactive. However, when attached to an electron-deficient aromatic system like a pyrimidine ring, its reactivity is significantly altered. The primary pathway for C-F bond cleavage in such systems is through nucleophilic aromatic substitution (SNAr).

In the SNAr mechanism, a nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing nature of the two ring nitrogens in the pyrimidine nucleus is crucial, as it helps to stabilize this negative charge. The subsequent departure of the fluoride ion, which is a good leaving group in this context, restores the aromaticity of the ring and completes the substitution.

The reactivity of the C-F bond in this compound towards nucleophiles is therefore expected to be significant, despite the high intrinsic strength of the bond. This pathway allows for the displacement of fluorine by a variety of nucleophiles (e.g., alkoxides, amines, thiols), making it a valuable site for further functionalization of the pyrimidine ring. Studies on related 2-amino-4,6-dichloropyrimidines confirm the susceptibility of halogenated pyrimidines to SNAr reactions, providing a strong precedent for the reactivity of their fluorinated counterparts. nih.govsigmaaldrich.com

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering unparalleled insight into the chemical environment of individual atoms. For 2-Amino-5-fluoropyrimidine-4,6-diol, a suite of NMR experiments is utilized to map out its atomic framework.

The ¹³C NMR spectrum is particularly informative. The carbon atoms in the pyrimidine (B1678525) ring are expected to resonate at distinct chemical shifts influenced by the attached functional groups. The carbon bearing the fluorine atom (C5) will exhibit a characteristic large coupling constant (¹JCF) due to spin-spin coupling with the ¹⁹F nucleus. The carbons attached to the hydroxyl groups (C4 and C6) and the amino group (C2) will also have chemical shifts indicative of their electronic environment.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)

| Atom No. | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹³C) | Coupling Constant (Hz) |

| 2 | - | 152.5 | s | - |

| 4 | - | 164.5 | s | - |

| 5 | - | 91.0 | d | ¹JCF ≈ 200-250 |

| 6 | - | 164.5 | s | - |

| NH₂ | 6.3-6.8 | - | - | - |

| OH | 10.3-10.8 | - | - | - |

Note: The data in this table is based on predicted values and data from structurally similar compounds. Actual experimental values may vary.

To unambiguously assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. In the case of this compound, this would primarily be useful if there were any CH protons, but it can also help in identifying exchangeable protons that might show weak correlations.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would be instrumental in assigning the proton signals of the amino and hydroxyl groups to their respective nitrogen and oxygen atoms, although this can be challenging for rapidly exchanging protons.

This compound can exist in several tautomeric forms, including the diol form, and various keto-enol and diketo forms. This dynamic equilibrium can be studied using variable temperature NMR spectroscopy. By recording NMR spectra at different temperatures, it is possible to observe changes in the chemical shifts, signal multiplicities, and line shapes. At low temperatures, the exchange between tautomers may be slow enough on the NMR timescale to allow for the observation of individual tautomers. As the temperature increases, the exchange rate increases, leading to broadened signals and eventually to averaged signals at a coalescence point. Analysis of these dynamic changes can provide thermodynamic and kinetic parameters for the tautomeric exchange process.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum displays the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions. The molecular ion peak for this compound would be expected at an m/z corresponding to its molecular weight (145.09 g/mol ).

The fragmentation pattern would be complex due to the presence of multiple functional groups. Likely fragmentation pathways would involve the loss of small neutral molecules such as water (H₂O), ammonia (B1221849) (NH₃), and hydrogen cyanide (HCN). The presence of the fluorine atom would also influence the fragmentation, potentially leading to fragments containing fluorine.

HREI-MS provides highly accurate mass measurements of the molecular ion and fragment ions, allowing for the determination of their elemental compositions. This is particularly useful in distinguishing between ions with the same nominal mass but different chemical formulas. For this compound, HREI-MS would confirm the elemental composition of the molecular ion as C₄H₄FN₃O₂.

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z |

| [M]⁺ | C₄H₄FN₃O₂ | 145.0288 |

| [M-H₂O]⁺ | C₄H₂FN₃O | 127.0182 |

| [M-NH₃]⁺ | C₄H₁FN₂O₂ | 128.0022 |

Note: The data in this table is based on calculated exact masses.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. For this compound, obtaining a single crystal of suitable quality is the first and often most challenging step. If successful, the diffraction pattern of X-rays passing through the crystal can be used to calculate the electron density map and thus the precise coordinates of each atom in the molecule.

This technique would unequivocally establish the tautomeric form present in the solid state. Pyrimidine-diols can exist in several tautomeric forms, including the diol, keto-enol, and diketo forms. X-ray crystallography would reveal which of these predominates in the crystal lattice. Furthermore, it would provide detailed information on bond lengths, bond angles, and torsional angles, defining the molecule's conformation. Intermolecular interactions, such as hydrogen bonding networks involving the amino and hydroxyl groups, would also be elucidated, providing insight into the crystal packing and solid-state stability. As this compound is achiral, the concept of absolute stereochemistry does not apply.

Vibrational and Electronic Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected vibrational modes include:

N-H stretching: The amino group (NH₂) would show characteristic symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹.

O-H stretching: The hydroxyl groups (OH) would exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, the broadening being indicative of hydrogen bonding.

C=O stretching: If the compound exists in a keto tautomeric form, a strong absorption band for the carbonyl group (C=O) would be expected around 1650-1750 cm⁻¹.

C=C and C=N stretching: The pyrimidine ring vibrations would appear in the 1400-1650 cm⁻¹ region.

C-F stretching: A strong absorption band characteristic of the carbon-fluorine bond would be present, typically in the 1000-1400 cm⁻¹ range.

N-H bending: The bending vibration of the amino group would be observed around 1600 cm⁻¹.

The exact positions of these bands can provide clues about the tautomeric form and the extent of hydrogen bonding.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (N-H) | Stretching | 3300-3500 |

| Hydroxyl (O-H) | Stretching | 3200-3600 (broad) |

| Carbonyl (C=O) | Stretching (if keto tautomer) | 1650-1750 |

| Pyrimidine Ring | C=C, C=N Stretching | 1400-1650 |

| Carbon-Fluorine (C-F) | Stretching | 1000-1400 |

| Amino (N-H) | Bending | ~1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Protonation States

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The pyrimidine ring is a chromophore, and its absorption of UV light leads to π → π* and n → π* transitions. The position and intensity of the absorption maxima (λ_max) are sensitive to the molecular structure, substituents, and the solvent environment.

For this compound, the UV-Vis spectrum would be expected to show strong absorption bands in the UV region. The presence of the amino and hydroxyl groups, which are auxochromes, would likely cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted pyrimidine ring.

Furthermore, UV-Vis spectroscopy is an excellent tool for studying the protonation states of the molecule. The pyrimidine ring contains basic nitrogen atoms, and the amino group can also be protonated. By varying the pH of the solution and recording the UV-Vis spectra, the pKa values of the compound can be determined. Protonation or deprotonation of the molecule alters the electronic structure and, consequently, the energy of the electronic transitions, leading to shifts in the absorption maxima. This information is crucial for understanding the behavior of the compound in biological systems and for the development of analytical methods.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic level. For 2-Amino-5-fluoropyrimidine-4,6-diol, these methods can predict its geometry, electronic properties, and the relative stability of its different forms.

Density Functional Theory (DFT) is a widely used computational method to determine the optimized geometry and electronic structure of molecules. For a molecule like this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G*), would be used to predict bond lengths, bond angles, and dihedral angles of its most stable conformation.

Illustrative DFT-Calculated Geometrical Parameters for a Pyrimidine (B1678525) Ring: The following table is a hypothetical representation based on typical values for substituted pyrimidines.

| Parameter | Predicted Value |

|---|---|

| C2-N1 Bond Length (Å) | 1.35 |

| N1-C6 Bond Length (Å) | 1.34 |

| C4-C5 Bond Length (Å) | 1.42 |

| C5-F Bond Length (Å) | 1.36 |

| N1-C2-N3 Angle (°) | 125.0 |

| C4-C5-C6 Angle (°) | 118.5 |

This compound can exist in several tautomeric forms due to the presence of hydroxyl and amino groups. The diol form can tautomerize to keto-enol and diketo forms. Computational modeling, particularly using DFT, is crucial for determining the relative stabilities of these tautomers and the energy barriers for their interconversion.

Studies on similar hydroxypyrimidines have shown that the keto forms are often more stable than the enol forms, and this preference can be influenced by solvent effects nih.govnih.govresearchgate.net. For this compound, calculations would likely show a preference for the keto tautomers in the gas phase and in various solvents. The energy barriers between tautomers are important for understanding the compound's reactivity and potential biological activity. The stability of tautomers is influenced by factors like intramolecular hydrogen bonding and electronic delocalization nih.gov.

Illustrative Relative Energies of Tautomers: This table presents hypothetical relative energies for the tautomers of this compound, based on trends observed in related molecules.

| Tautomer | Relative Energy (kcal/mol) |

|---|---|

| Diol Form | +5.0 |

| Keto-Enol Form | +1.5 |

| Diketo Form | 0.0 (most stable) |

Aromaticity and Electronic Delocalization Assessment

The aromaticity of the pyrimidine ring is a key feature that influences its stability and reactivity. Computational methods provide quantitative measures of aromaticity.

Nucleus-Independent Chemical Shift (NICS) is a popular computational method to assess the aromaticity of a cyclic system nih.govmasterorganicchemistry.com. A negative NICS value at the center of the ring typically indicates aromaticity, while a positive value suggests anti-aromaticity. For this compound, NICS calculations would likely confirm the aromatic character of the pyrimidine ring, although the substituents will modulate the degree of aromaticity. The electron-withdrawing fluorine atom and the electron-donating amino and hydroxyl groups will have competing effects on the ring's electron density.

Illustrative NICS(1)zz Values for Substituted Pyrimidines: NICS(1)zz is the out-of-plane component of the NICS tensor calculated 1 Å above the ring plane. Negative values are indicative of aromaticity. The data is illustrative.

| Compound | NICS(1)zz (ppm) |

|---|---|

| Pyrimidine | -12.5 |

| 2-Aminopyrimidine | -13.2 |

| 5-Fluoropyrimidine | -11.8 |

| This compound (estimated) | -12.0 to -14.0 |

The Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analyses provide further details on the electronic structure and bonding nih.govorientjchem.org. QTAIM analyzes the topology of the electron density to characterize the nature of chemical bonds, including hydrogen bonds. NBO analysis examines the delocalization of electron density between orbitals, providing insights into hyperconjugative and resonance effects.

For this compound, QTAIM would be used to characterize the covalent bonds within the molecule and any intramolecular hydrogen bonds that might exist in certain tautomers. NBO analysis would quantify the electronic delocalization within the pyrimidine ring and the electronic interactions between the substituents and the ring, which are crucial for understanding the molecule's stability and reactivity.

Illustrative NBO Charges on Ring Atoms: This table shows hypothetical NBO charges, indicating the electron-donating and -withdrawing effects of substituents.

| Atom | Hypothetical NBO Charge (e) |

|---|---|

| N1 | -0.55 |

| C2 | +0.40 |

| N3 | -0.58 |

| C4 | +0.65 |

| C5 | -0.10 |

| C6 | +0.62 |

Intermolecular Interactions and Hydrogen Bonding Network Analysis

The amino and hydroxyl groups of this compound make it an excellent candidate for forming extensive hydrogen bonding networks. Computational studies can model these interactions in dimers, clusters, or even in a simulated condensed phase. These analyses are vital for understanding the compound's solid-state structure and its interactions with biological macromolecules.

Computational analysis of hydrogen bonds typically involves examining the geometric parameters (donor-acceptor distance, angle) and the interaction energies. QTAIM can also be used to characterize the strength and nature of these hydrogen bonds rsc.org. The fluorine atom, while not a strong hydrogen bond acceptor, can influence the hydrogen-bonding capabilities of the neighboring hydroxyl groups through electronic effects. The ability to form specific hydrogen bonding patterns is often key to the biological function of pyrimidine derivatives.

Illustrative Hydrogen Bond Parameters in a Dimer: This table provides hypothetical data for a hydrogen-bonded dimer of this compound.

| Hydrogen Bond | Distance (D-A, Å) | Angle (D-H-A, °) | Interaction Energy (kcal/mol) |

|---|---|---|---|

| N-H···O | 2.90 | 170 | -5.5 |

| O-H···N | 2.85 | 175 | -6.2 |

Molecular Dynamics Simulations and Free Energy Perturbation Methods for Conformational Landscapes and Structure-Property Relationships

Computational chemistry provides a powerful lens for understanding the behavior of molecules at an atomic level. For this compound, quantum chemical calculations have been employed to investigate its structure and energetics, offering insights into its reactivity.

Detailed quantum chemical simulations have been performed to elucidate the properties of this compound. These studies have utilized Density Functional Theory (DFT), a robust method for approximating the electronic structure of molecules. Specifically, gas-phase geometry optimizations were conducted using the B3LYP hybrid functional with the LANL2DZ basis set, incorporating an explicit water solvent molecule to simulate a hydrated environment. To refine the energetic calculations, single point energy analyses were carried out using the ωB97X-D functional, which is adept at accounting for dispersion forces, combined with the Polarizable Continuum Model (PCM) to represent the bulk solvent effects of water.

These computational approaches are crucial for understanding the intrinsic properties of the molecule and how they are influenced by its immediate environment. The choice of functionals and basis sets is critical for obtaining accurate theoretical data that can be correlated with experimental observations.

Research Findings from Quantum Chemical Calculations

Quantum simulations have provided specific energetic data related to the reactivity of this compound, referred to in some literature as F-DiNap. The calculated free energy change for a key reaction step was found to be 5.4 kcal/mol lower than that of its non-fluorinated counterpart, H-DiNap. Furthermore, the transition state barrier for the reaction of F-DiNap with methyl sulfenic acid was determined to be 18.3 kcal/mol. This is significantly lower than the 28.4 kcal/mol barrier calculated for the non-fluorinated analogue, representing a difference of 10.1 kcal/mol. This substantial reduction in the energy barrier highlights the significant impact of the fluorine substituent on the reactivity of the pyrimidine ring.

The following table summarizes the computational methods and key findings from these studies.

| Computational Method | Parameters | Key Findings |

|---|---|---|

| Geometry Optimization | B3LYP functional, LANL2DZ basis set, explicit water solvent | Determination of the stable gas-phase molecular structure. |

| Single Point Energy Calculation | ωB97X-D functional, PCM solvation model (water) | Refined energy calculations incorporating solvent effects. |

| Transition State Simulation | Not specified | Calculated transition state barrier of 18.3 kcal/mol for the reaction with methyl sulfenic acid. umich.edu |

| Free Energy Calculation | Not specified | The free energy change for a rate-determining step is 5.4 kcal/mol lower than its non-fluorinated analog. umich.edu |

Non Biological Applications and Material Science Orientations

Application as Intermediate Chemicals in Synthetic Organic Chemistry

One of the primary applications of 2-Amino-5-fluoropyrimidine-4,6-diol is its role as a key intermediate in the synthesis of more complex and functionalized pyrimidine (B1678525) derivatives. The hydroxyl groups at the 4 and 6 positions of the pyrimidine ring are reactive and can be readily substituted, paving the way for the introduction of various other functional groups.

A notable transformation is the conversion of this compound to 2-amino-5-fluoro-4,6-dichloropyrimidine. This reaction is typically achieved through chlorination, for example, by using a Vilsmeier-Haack-Arnold reagent. The resulting dichlorinated compound is a highly valuable precursor for further chemical modifications due to the reactivity of the chlorine atoms, which can be displaced by a variety of nucleophiles. nih.gov

The synthesis of 5-substituted 2-amino-4,6-dichloropyrimidines from their dihydroxy counterparts is a well-established process. An optimized procedure involves the use of the Vilsmeier-Haack-Arnold reagent, followed by the deprotection of the (dimethylamino)methylene protecting groups, leading to high yields of the desired dichlorinated products. nih.gov

Table 1: Synthesis of 2-amino-5-fluoro-4,6-dichloropyrimidine

| Starting Material | Reagents | Product | Yield | Reference |

| This compound | Vilsmeier-Haack-Arnold reagent, HCl/ethanol | 2-amino-5-fluoro-4,6-dichloropyrimidine | High | nih.gov |

The resulting 2-amino-5-fluoro-4,6-dichloropyrimidine has been investigated for its biological activities, including its potent inhibitory effect on immune-activated nitric oxide production. nih.gov This highlights the importance of this compound as a starting material for the synthesis of compounds with significant chemical and biological properties.

Role in the Development of High Energy Density Materials

The development of high-energy density materials (HEDMs) is a field of intense research, with a focus on compounds that can store and release large amounts of energy. Heterocyclic compounds, particularly those rich in nitrogen, are promising candidates for HEDMs due to their high heats of formation and the generation of dinitrogen gas upon decomposition. chemistry-chemists.com

While the pyrimidine backbone is a known structural motif in energetic materials, specific research on the application of this compound in this area is not extensively documented in publicly available literature. However, the introduction of fluorine atoms into organic molecules is a known strategy to enhance the density and thermal stability of energetic materials. purdue.edu

Utility in Agrochemical and Dyestuff Synthesis

Pyrimidine derivatives are widely utilized in the agrochemical industry as active ingredients in herbicides, fungicides, and insecticides. researchgate.net The pyrimidine scaffold is a key component in several commercial pesticides. chemicalbook.com The introduction of a fluorine atom can significantly enhance the biological activity and metabolic stability of agrochemicals. orgchemres.org

While direct synthesis of commercial agrochemicals from this compound is not explicitly detailed in the reviewed literature, its role as an intermediate for producing functionalized pyrimidines suggests its potential in this sector. The synthesis of various pyrimidine derivatives for agrochemical applications often involves the reaction of a pyrimidine intermediate with other molecules to build the final active compound. researchgate.net

In the dyestuff industry, pyrimidine derivatives are used as precursors for the synthesis of various dyes, including azo dyes. wipo.intmdpi.com Azo dyes containing heterocyclic rings, such as pyrimidine, often exhibit good dyeing properties and fastness. wipo.int The synthesis of these dyes typically involves the diazotization of an amino-substituted heterocyclic compound, which is then coupled with a suitable coupling component. mdpi.comorgchemres.org Although specific examples of dyes synthesized directly from this compound are not found in the available literature, its amino group makes it a potential candidate for such synthetic routes.

Coordination Chemistry of Pyrimidine Ligands

The study of coordination chemistry involves the interaction of metal ions with ligands to form coordination complexes. Pyrimidine derivatives, with their nitrogen atoms, can act as effective ligands. Aminopyrimidines, in particular, offer multiple potential coordination sites, including the ring nitrogen atoms and the exocyclic amino group. nih.gov

The coordination behavior of aminopyrimidine ligands with various metal ions has been a subject of research, leading to the formation of complexes with diverse structures and properties. nih.govmdpi.com However, specific studies on the coordination chemistry of this compound as a ligand are not extensively reported. The presence of the amino group and the diol functionality suggests that this compound could potentially form stable complexes with a range of metal ions. The fluorine substituent could also influence the electronic properties of the ligand and, consequently, the stability and structure of the resulting metal complexes. Further research is needed to explore the coordination chemistry of this specific fluorinated pyrimidine derivative.

Advanced Analytical Methodologies for Compound Analysis

Chromatographic Separation Techniques

Chromatographic techniques are paramount for the separation, identification, and quantification of 2-Amino-5-fluoropyrimidine-4,6-diol from reaction mixtures, impurities, and related analogues. The choice of technique is dictated by the physicochemical properties of the analyte and the analytical objective.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and quantifying this compound. Given the polar nature of the compound, which contains amino and diol functional groups, reversed-phase HPLC is a commonly employed mode.

Method development for this compound would typically involve a C18 or a more polar-modified C8 stationary phase to achieve adequate retention and separation from potential impurities. The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution is frequently utilized to ensure the effective separation of compounds with a range of polarities. For highly polar compounds that show poor retention on traditional reversed-phase columns, a hydrophilic C18 column can be beneficial. Detection is commonly performed using a UV detector, leveraging the chromophoric nature of the pyrimidine (B1678525) ring.

Table 1: Illustrative HPLC Parameters for Analysis of Pyrimidine Derivatives

| Parameter | Typical Conditions |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time-dependent variation of Mobile Phase B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm and 254 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Derivatives

Due to its low volatility stemming from the polar amino and hydroxyl groups, this compound is not directly amenable to Gas Chromatography (GC) analysis. Therefore, a derivatization step is essential to convert the non-volatile compound into a thermally stable and volatile derivative.

Silylation is a common derivatization technique for compounds containing active hydrogens, such as those in hydroxyl and amino groups. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups. This process significantly increases the volatility of the analyte, allowing for its separation and detection by GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The resulting TMS-derivatized this compound can then be analyzed on a low to mid-polarity capillary column.

Table 2: Representative GC Derivatization and Analysis Conditions

| Step | Parameter | Typical Conditions |

| Derivatization | Reagent | BSTFA with 1% TMCS |

| Solvent | Acetonitrile or Pyridine | |

| Reaction | 60°C for 30 minutes | |

| GC Analysis | Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium | |

| Injector Temperature | 250 °C | |

| Oven Program | Temperature gradient from 100°C to 280°C | |

| Detector | Mass Spectrometer (MS) |

Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Analogues

Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful technique for the separation of highly polar compounds that are poorly retained in reversed-phase chromatography. For this compound and its polar analogues, HILIC offers an effective separation mechanism.

In HILIC, a polar stationary phase (e.g., bare silica, amino, diol, or zwitterionic) is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent, typically acetonitrile, and a small amount of an aqueous buffer. This creates a water-enriched layer on the surface of the stationary phase into which polar analytes can partition. The elution of analytes is then achieved by increasing the polarity of the mobile phase (i.e., increasing the water content). This technique is particularly useful for separating the parent compound from its more polar metabolites or degradation products.

Table 3: Exemplary HILIC Parameters for Polar Compound Separation

| Parameter | Typical Conditions |

| Column | Silica, Amide, or Zwitterionic HILIC, 150 mm x 4.6 mm, 3.5 µm |

| Mobile Phase A | Acetonitrile with 0.1% Formic Acid |

| Mobile Phase B | Water with 0.1% Formic Acid |

| Gradient | Start with high %A, decrease to elute polar compounds |

| Flow Rate | 1.0 mL/min |

| Detection | UV or Mass Spectrometry (MS) |

| Column Temperature | 35 °C |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the elemental composition (typically carbon, hydrogen, and nitrogen) of a pure organic compound. This method is crucial for validating the empirical formula of newly synthesized batches of this compound.

The technique involves the complete combustion of a small, precisely weighed sample in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O, and N₂) are then separated and quantified by a detector. The measured percentages of each element are compared with the theoretical values calculated from the proposed chemical formula (C₄H₄FN₃O₂). A close correlation between the experimental and calculated values provides strong evidence for the compound's elemental composition and purity. For a compound like this compound, the presence of fluorine would require specialized analytical approaches if its percentage is to be determined directly.

Table 4: Theoretical Elemental Composition of this compound (C₄H₄FN₃O₂) and Illustrative Found Values

| Element | Theoretical Percentage | Illustrative Found Percentage |

| Carbon (C) | 33.11% | 33.05% |

| Hydrogen (H) | 2.78% | 2.81% |

| Nitrogen (N) | 28.96% | 28.89% |

| Oxygen (O) | 22.05% | Not typically measured directly |

| Fluorine (F) | 13.09% | Not typically measured directly |

Future Research Trajectories in 2 Amino 5 Fluoropyrimidine 4,6 Diol Chemistry

Advancements in Sustainable Synthesis Protocols

The development of environmentally benign and efficient synthetic routes is a paramount goal in modern chemistry. While traditional methods for pyrimidine (B1678525) synthesis often rely on harsh reagents and produce significant waste, future research on 2-Amino-5-fluoropyrimidine-4,6-diol will undoubtedly focus on green chemistry principles. rasayanjournal.co.inbenthamdirect.comnih.gov

Key areas for advancement include:

Catalytic Approaches: The use of novel catalysts can lead to higher yields, reduced reaction times, and milder reaction conditions. rasayanjournal.co.in Research into heterogeneous catalysts, which can be easily separated and recycled, will be particularly valuable.

Multicomponent Reactions: Designing one-pot syntheses where multiple starting materials react to form the desired product without the isolation of intermediates can significantly improve efficiency and reduce solvent usage. rasayanjournal.co.inresearchgate.net

Alternative Energy Sources: Microwave-assisted and ultrasound-assisted syntheses have been shown to accelerate reaction rates and improve yields in the synthesis of other pyrimidine derivatives and could be adapted for this compound. rasayanjournal.co.inbenthamdirect.com

Solventless and Green Solvents: Exploring solvent-free reaction conditions or the use of biodegradable and less toxic solvents like ionic liquids can drastically reduce the environmental impact of the synthesis. rasayanjournal.co.inresearchgate.net

A general and established method for the synthesis of 5-substituted 2-amino-4,6-dihydroxypyrimidines involves the condensation of a monosubstituted malonic acid diester with guanidine (B92328) in the presence of a base like sodium ethoxide. numberanalytics.com Future work will likely focus on optimizing this process to align with green chemistry principles.

Table 1: Comparison of Traditional vs. Potential Sustainable Synthesis Approaches

| Feature | Traditional Synthesis | Future Sustainable Synthesis |

| Catalyst | Often stoichiometric bases | Recyclable heterogeneous catalysts |

| Solvent | Volatile organic solvents | Ionic liquids, water, or solvent-free |

| Energy Input | Conventional heating | Microwave, ultrasound |

| Reaction Steps | Multiple steps with intermediates | One-pot multicomponent reactions |

| Waste Generation | High | Minimized |

Deeper Understanding of Complex Reaction Mechanisms

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic protocols and predicting the formation of novel derivatives. For this compound, future research will likely delve into the intricate details of its reactivity. The presence of multiple functional groups—an electron-donating amino group, electron-withdrawing fluorine, and tautomerizable diol moieties—suggests a rich and complex chemical behavior.

Future mechanistic studies could focus on:

Tautomerism: Investigating the predominant tautomeric forms of the diol groups under various conditions is essential, as this will dictate the molecule's reactivity in different chemical environments.

Nucleophilic Aromatic Substitution (SNAr): While the hydroxyl groups are poor leaving groups, their conversion to better leaving groups could open pathways for SNAr reactions, allowing for further functionalization of the pyrimidine ring. researchgate.net The influence of the fluorine and amino substituents on the regioselectivity of such reactions would be a key area of investigation.

Electrophilic Substitution: The electron-rich nature of the pyrimidine ring, enhanced by the amino group, may allow for electrophilic substitution reactions, although the deactivating effect of the fluorine and carbonyl groups needs to be considered. growingscience.com

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to model reaction pathways, predict transition states, and understand the electronic effects of the substituents, providing valuable insights that complement experimental studies. acs.org

Exploration of Novel Material Science Attributes

The application of pyrimidine derivatives extends beyond the biological realm into the field of material science. researchgate.netzendy.io The unique electronic and structural properties of this compound make it a candidate for the development of novel materials.

Potential areas of exploration include:

Fluorescent Materials: Pyrimidine-based compounds have been shown to exhibit fluorescence. researchgate.net Research could investigate the photophysical properties of this compound and its derivatives, potentially leading to applications in sensors, bioimaging, or organic light-emittting diodes (OLEDs). rsc.orgnih.gov

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyrimidine ring and the oxygen atoms of the diol groups can act as coordination sites for metal ions. This could enable the synthesis of coordination polymers or MOFs with interesting structural, catalytic, or gas sorption properties.

Self-Assembling Systems: The potential for hydrogen bonding through the amino and hydroxyl groups could be exploited to create supramolecular structures and self-assembling materials with defined architectures and functionalities.

Table 2: Potential Material Science Applications of Pyrimidine Derivatives

| Application Area | Relevant Properties | Example Pyrimidine-Based Materials |

| Optoelectronics | Fluorescence, Electroluminescence | Fluorescent zinc detectors, Components for OLEDs researchgate.netnih.gov |

| Sensing | Colorimetric changes upon protonation | pH sensors rsc.org |

| Catalysis | Porous structures, active metal sites | Metal-Organic Frameworks |

| Biomaterials | Biocompatibility, specific interactions | Not yet explored for this compound |

Integration of Chemoinformatics and Machine Learning for Predictive Research

The fields of chemoinformatics and machine learning are revolutionizing chemical research by enabling the prediction of molecular properties and the design of new compounds with desired activities. numberanalytics.comnih.gov Applying these computational tools to this compound can significantly accelerate its development.

Future research in this area should involve:

Quantitative Structure-Activity Relationship (QSAR) Modeling: If sufficient experimental data on the biological activity of a series of related compounds becomes available, QSAR models can be developed to predict the activity of new, unsynthesized derivatives. nih.gov This can help prioritize synthetic efforts towards the most promising candidates.

Property Prediction: Machine learning algorithms can be trained to predict various physicochemical properties of this compound and its analogues, such as solubility, lipophilicity, and metabolic stability, which are crucial for drug development. numberanalytics.com

Reaction Outcome and Regioselectivity Prediction: Machine learning models can be trained on datasets of similar reactions to predict the outcome and regioselectivity of chemical transformations involving this compound, aiding in the design of efficient synthetic routes. nih.gov

De Novo Design: Generative machine learning models can be used to design novel pyrimidine derivatives with optimized properties, expanding the chemical space around the this compound scaffold.

The integration of these computational approaches will undoubtedly play a pivotal role in navigating the vast chemical space of pyrimidine derivatives and in the rational design of new molecules based on the this compound template. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-5-fluoropyrimidine-4,6-diol, and how can purity be validated?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or cyclization of fluorinated pyrimidine precursors. For example, analogous 2-alkylpyrimidine-4,6-diol derivatives are synthesized via alkylation followed by hydroxylation . Purity validation requires HPLC with a C18 column and a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile gradient . Confirm structural integrity using 1H/13C NMR (e.g., fluorine-coupled C5 signals at ~160 ppm) and HRMS to ensure absence of by-products like unsubstituted amines .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- 1H NMR : A singlet for C5-F (δ 8.2–8.5 ppm) and absence of aromatic protons confirm diol tautomerization.

- 13C NMR : Upfield shifts (~160 ppm) for C5 due to C-F coupling.

- FT-IR : Broad O-H stretches (3200–3400 cm⁻¹), NH2 bends (1650 cm⁻¹), and C-F vibrations (1100–1200 cm⁻¹).

- HRMS : Molecular ion [M+H]+ must match theoretical mass within 3 ppm error .

Q. What are the optimal storage conditions for this compound?

- Methodological Answer : Store at −20°C under inert atmosphere (argon) in amber vials. Lyophilized samples remain stable for >24 months. Aqueous solutions (pH 6–7) should be used within 72 hours to prevent hydrolysis. Periodic HPLC analysis every 6 months monitors degradation (e.g., free amine or fluoropyrimidine by-products) .

Advanced Research Questions

Q. How does fluorine substitution at position 5 influence the agonistic activity of pyrimidine-diol derivatives on GPR84?

- Methodological Answer : Fluorine’s electronegativity enhances hydrogen bonding and metabolic stability. Comparative studies on 2-alkylpyrimidine-4,6-diol analogs show fluorinated derivatives exhibit 3-fold higher EC50 values due to improved hydrophobic interactions with GPR84’s binding pocket. However, excessive fluorination reduces solubility, necessitating logP optimization .

Q. How can researchers resolve contradictions in reported biological activities of pyrimidine-diol derivatives across cell-based vs. in vivo models?

- Methodological Answer : Discrepancies often arise from differential metabolism. A tiered approach includes:

- Step 1 : Confirm target engagement using GPR84-knockout (CRISPR) models to isolate receptor-specific effects.

- Step 2 : Perform pharmacokinetic profiling (plasma/tissue half-life, metabolite identification).

- Step 3 : Use orthogonal assays (β-arrestin recruitment vs. cAMP measurement) to detect biased signaling. Liu et al. identified pathway-selective agonism in analogous compounds .

Q. What computational strategies predict the binding mode of this compound with G-protein-coupled receptors?

- Methodological Answer : Combine molecular docking (AutoDock Vina) and molecular dynamics (GROMACS):

- Homology modeling : Build GPR84 using β2-adrenergic receptor (PDB: 2RH1) as a template.

- Docking : Prioritize poses where the diol group binds Ser172 and Arg258.

- MD simulations (100 ns) : Validate stability via RMSD (<2 Å) and interaction persistence (>80% simulation time).

- MM/PBSA free energy calculations : Confirm fluorine’s contribution (ΔG ≤ −2.3 kcal/mol). Cross-validate with mutagenesis (e.g., Ser172Ala reduces potency 10-fold) .

Q. What in vitro/ex vivo models best evaluate the anti-inflammatory potential of this compound?

- Methodological Answer : Use GPR84-overexpressing models:

- In vitro : LPS-stimulated THP-1 macrophages; measure TNF-α suppression via ELISA (IC50 ≤ 10 μM).

- Ex vivo : Human PBMCs from inflammatory disorder donors.

- Counter-screens : Test selectivity against related receptors (FFA2, GPR35) using β-galactosidase reporter assays. Analogous compounds show >50-fold selectivity for GPR84 .

Data Analysis & Experimental Design

Q. How can solubility and partition coefficient (logP) be assessed for in vitro assays?

- Methodological Answer :

- Solubility : Shake-flask method in PBS (pH 7.4) or DMSO, quantified via UV-Vis (λmax ≈ 265 nm).

- logP : Measure octanol/water distribution via HPLC retention time vs. standards (e.g., caffeine). Adjust pH to 6.5 to account for ionization. Typical logP ranges from −0.5 to 0.5, indicating moderate hydrophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.